2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant depending on the specific synthesis pathway .Chemical Reactions Analysis
Reactions involving similar compounds often occur at the benzylic position and can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that “2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide” undergoes would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “this compound”, the molecular formula is C17H20ClNO and the molecular weight is 289.7998 .Mechanism of Action
Future Directions
Future research on “2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide” could involve further exploration of its synthesis, structure, and potential applications. This could include developing new synthesis methods, studying its reactivity under various conditions, and investigating potential biological activity .
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-14(21-3)13(8-10)11(2)19-16(20)12-6-7-18-15(17)9-12/h4-9,11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGJYTXCLEIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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